molecular formula C13H16N2O B8328713 (1S,5R)-8-Benzyl-3,8-diazabicyclo[3.2.1]octan-2-one

(1S,5R)-8-Benzyl-3,8-diazabicyclo[3.2.1]octan-2-one

Cat. No. B8328713
M. Wt: 216.28 g/mol
InChI Key: VGJXKNHVNVOMFJ-NEPJUHHUSA-N
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Patent
US07129235B2

Procedure details

8-Benzyl-3,8-diazabicyclo[3.2.1]octan-2-one (5.87 g, 27.1 mmol) in dry tetrahydrofuran (40 mL) was treated with 1M lithium aluminum hydride in THF (81.4 mL), heated at 60° C. for 2 hours, and then allowed to cool to room temperature and stir overnight. The mixture was cooled to 0° C. and treated in succession with water (4.4 mL), tetrahydrofuran (200 mL), 15% sodium hydroxide solution (4.4 mL), and water (13.3 mL). The mixture was filtered and the filter cake was rinsed with ethyl acetate. The filtrate was concentrated under reduced pressure to provide the title compound. MS (DCI/NH3) m/z: 203 (M+H)+.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
81.4 mL
Type
solvent
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[C:10](=O)[NH:11][CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH2:1]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][NH:11][CH2:12]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
5.87 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2C(NCC1CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
81.4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
O
Name
Quantity
4.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13.3 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was rinsed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CNCC1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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